Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane
Description
Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane (C₅H₂Br₂N₄O₂S₄) is a brominated heterocyclic compound featuring two 1,2,4-thiadiazole rings linked via a sulfinyl (S=O) group and a central methane bridge. With a molecular weight of 438.16 g/mol and 98% purity, it is cataloged under PI-22324 by Shanghai PI Chemicals Ltd. .
Properties
Molecular Formula |
C5H2Br2N4O2S4 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
3-bromo-5-[(3-bromo-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfinyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C5H2Br2N4O2S4/c6-2-8-4(14-10-2)16(12)1-17(13)5-9-3(7)11-15-5/h1H2 |
InChI Key |
DBPHBKKVSCGDOA-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)C1=NC(=NS1)Br)S(=O)C2=NC(=NS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane typically involves the reaction of 3-bromo-1,2,4-thiadiazole with sulfur-containing reagents under controlled conditions. One common method includes the use of bromine and thiourea as starting materials, followed by a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, sulfinylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane involves its interaction with molecular targets and pathways within cells. The compound’s sulfinyl and bromine groups play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of various cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Structural Variations and Key Properties
The compound is part of a family of bis-thiadiazole derivatives distinguished by substituents (Br vs. Cl) and bridging groups (sulfinyl vs. thio). The table below summarizes critical differences:
| Cat. No. | Compound Name | Substituent | Bridge Group | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Purity |
|---|---|---|---|---|---|---|---|
| PI-22324 | Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane | Br | Sulfinyl (SO) | C₅H₂Br₂N₄O₂S₄ | 438.16 | Not available | 98% |
| PI-22325 | Bis(3-bromo-1,2,4-thiadiazol-5-ylthio)methane | Br | Thio (S) | C₅H₂Br₂N₄S₄ | 406.16 | 444791-14-4 | 98% |
| PI-22343 | Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane | Cl | Sulfinyl (SO) | C₅H₂Cl₂N₄O₂S₄ | 349.26 | 139444-37-4 | 98% |
| PI-22344 | Bis(3-chloro-1,2,4-thiadiazol-5-ylthio)methane | Cl | Thio (S) | C₅H₂Cl₂N₄S₄ | 317.26 | 76838-02-3 | 98% |
Key Observations :
- Halogen Impact : Brominated analogs (PI-22324, PI-22325) exhibit higher molecular weights compared to chlorinated counterparts (PI-22343, PI-22344) due to bromine’s larger atomic mass. This may influence solubility, stability, and reactivity in cross-coupling reactions .
- For example, PI-22324 (sulfinyl) has a molecular weight ~8% higher than PI-22325 (thio), attributed to oxygen incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
